3,3,3-Trifluoro-2-(3-fluorophenyl)propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-(3-fluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-2-6(4-7)8(5-14)9(11,12)13/h1-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYZBJGXKSHGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,3,3 Trifluoro 2 3 Fluorophenyl Propanal and Congeneric Fluorinated Propanals
Strategic Approaches for Fluoro-Functionalization of Carbonyl Precursors
The direct introduction of fluorine into a molecule that already contains a carbonyl group is a primary strategy for the synthesis of fluorinated aldehydes. This can be achieved through various methods, including direct fluorination with elemental fluorine or, more commonly and safely, through the use of electrophilic fluorinating agents. Another important approach is the conversion of a carbonyl oxygen to fluorine atoms via deoxofluorination reactions.
Direct Fluorination and Electrophilic Fluorination Strategies
The direct α-fluorination of aldehydes and ketones represents a powerful method for the synthesis of α-fluoro carbonyl compounds. Organocatalytic approaches have been developed that utilize electrophilic fluorine sources, such as Selectfluor®, in conjunction with a catalyst to achieve the desired transformation.
One of the first successful organocatalytic direct α-fluorinations of both aldehydes and ketones employed (S)-proline as a catalyst. This method proved effective for a variety of substrates, affording the corresponding α-fluoroaldehydes and α-fluoroketones in moderate to good yields. For instance, the reaction of propanal with Selectfluor® in the presence of (S)-proline yields α-fluoropropanal. To prevent side reactions like the homo-aldol reaction, the fluorination of aldehydes is typically conducted at 0 °C. Due to the inherent instability of α-fluoroaldehydes, they are often reduced in situ with sodium borohydride (B1222165) to the more stable β-fluoroalcohols for isolation and characterization.
The scope of this methodology extends to various cyclic and acyclic ketones, although they generally exhibit lower reactivity compared to aldehydes, necessitating longer reaction times. The choice of the fluorinating agent is critical, with Selectfluor® demonstrating superior reactivity over other reagents like N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium triflate under these conditions.
| Substrate | Catalyst | Fluorinating Agent | Product | Yield (%) |
| Propanal | (S)-Proline | Selectfluor® | 2-Fluoropropanal | 78 |
| Butanal | (S)-Proline | Selectfluor® | 2-Fluorobutanal | 75 |
| Pentanal | (S)-Proline | Selectfluor® | 2-Fluoropentanal | 72 |
| Cyclohexanone | (S)-Proline | Selectfluor® | 2-Fluorocyclohexanone | 65 |
Yields are for the corresponding β-fluoroalcohols after in situ reduction.
Deoxofluorination Reactions for Fluorinated Alkane and Aldehyde Synthesis
Deoxofluorination provides a valuable route for the synthesis of gem-difluoroalkanes from aldehydes and ketones, which can be precursors to or analogues of fluorinated aldehydes. This transformation involves the replacement of a carbonyl oxygen atom with two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose.
A recently developed protocol for the deoxydifluorination of aldehydes utilizes a combination of diphenyl sulfide (Ph2S) and Selectfluor®. This method is attractive due to its operational simplicity and the use of readily available and safer reagents compared to traditional sulfur tetrafluoride (SF4) or DAST. The reaction proceeds under mild conditions and is applicable to a range of aromatic aldehydes. The proposed mechanism involves the activation of the aldehyde by a Lewis acid, followed by nucleophilic attack of fluoride and subsequent elimination driven by the formation of a strong S=O bond.
It is important to note that the substrate scope can be limited. For example, electron-deficient aryl aldehydes and simple alkyl aldehydes may not be efficiently converted under these specific conditions.
| Aldehyde | Reagents | Product | Yield (%) |
| Benzaldehyde | Ph2S, Selectfluor®, KF | (Difluoromethyl)benzene | 85 |
| 4-Methoxybenzaldehyde | Ph2S, Selectfluor®, KF | 1-(Difluoromethyl)-4-methoxybenzene | 92 |
| 4-Bromobenzaldehyde | Ph2S, Selectfluor®, KF | 1-Bromo-4-(difluoromethyl)benzene | 78 |
Carbon Skeleton Construction Involving Fluorine-Containing Building Blocks
An alternative to the direct fluorination of carbonyl compounds is the construction of the carbon skeleton using building blocks that already contain the desired fluorine substituents. This approach offers a high degree of control over the placement of fluorine atoms and can be achieved through various carbon-carbon bond-forming reactions.
Hydroformylation of Fluorinated Alkenes and Olefins for Branched Aldehydes
Hydroformylation, or the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. wikipedia.org When applied to fluorinated alkenes, this reaction can provide a direct route to fluorinated aldehydes. The regioselectivity of the hydroformylation of styrene derivatives, for example, is highly dependent on the catalyst and ligands used. While the rhodium-catalyzed hydroformylation of styrene typically yields the branched, chiral aldehyde as the major product, the use of strong π-acceptor ligands can invert this selectivity to favor the linear aldehyde. nih.gov
For the synthesis of branched aldehydes from fluorinated styrenes, catalysts that favor the formation of the branched isomer are desirable. The hydroformylation of a substrate such as 3-(trifluoromethyl)styrene would be expected to yield a mixture of 2-(3-(trifluoromethyl)phenyl)propanal and 3-(3-(trifluoromethyl)phenyl)propanal. The ratio of these isomers can be controlled by the choice of catalyst and reaction conditions. Rhodium catalysts modified with phosphine ligands are commonly used for this transformation. researchgate.net
| Alkene | Catalyst System | Major Product |
| Styrene | Rh(CO)2(acac)/Phosphine | 2-Phenylpropanal (Branched) |
| Styrene | Rh(CO)2(acac)/π-acceptor Ligand | 3-Phenylpropanal (Linear) |
| 1-Octene | Rh catalyst/Fluorophilic Phosphines | Nonanal (Linear) |
Photocatalytic α-Perfluoroalkenylation of Aldehydes
A mild and operationally simple method for the synthesis of α-perfluoroalkenylated aldehydes has been developed using photocatalysis. acs.org This one-step reaction proceeds from simple aldehydes and perfluoroalkyl iodides, yielding highly electron-deficient enals. acs.org The reaction is catalyzed by a combination of an iridium photocatalyst and a chiral imidazolidinone organocatalyst, and it is tolerant of a wide range of functional groups. organic-chemistry.org
The proposed mechanism involves the formation of a perfluoroalkyl radical from the perfluoroalkyl iodide upon visible light irradiation. This radical then adds to an enamine intermediate, which is formed in situ from the aldehyde and the organocatalyst. Subsequent elimination of hydrogen fluoride leads to the formation of the tetrasubstituted, fluorinated double bond of the enal. magnusgroup.org
This method provides access to a unique class of fluorinated aldehydes with yields ranging from 52-84%. acs.org The reaction is chemoselective for aldehydes, with other carbonyl groups such as esters and ketones remaining untouched under the reaction conditions. magnusgroup.org
| Aldehyde | Perfluoroalkyl Iodide | Product | Yield (%) |
| Octanal | Nonafluoro-1-iodobutane | 2-(Perfluorobutylidene)octanal | 84 |
| Cyclohexanecarboxaldehyde | Nonafluoro-1-iodobutane | 2-(Perfluorobutylidene)cyclohexanecarboxaldehyde | 75 |
| 3-Phenylpropanal | Nonafluoro-1-iodobutane | 2-(Perfluorobutylidene)-3-phenylpropanal | 68 |
Nitrite-Modified Wacker Oxidation of Allylic Fluorides to β-Fluorinated Aldehydes
The Wacker oxidation is a well-established method for the oxidation of terminal olefins to methyl ketones. However, modifications to the standard Wacker-Tsuji conditions have enabled the selective synthesis of aldehydes. A notable example is the nitrite-modified Wacker oxidation, which provides a direct route to β-fluorinated aldehydes from readily accessible allylic fluorides. nih.govnih.gov
This aldehyde-selective Wacker-type oxidation employs a nitrite co-catalyst and exhibits high regioselectivity and yields. nih.gov The reaction is tolerant of various functional groups on the allylic fluoride substrate. The high purity of the crude β-fluorinated aldehyde products allows for their direct use in subsequent transformations, making them versatile building blocks in organofluorine chemistry. nih.gov Preliminary mechanistic studies suggest that inductive effects from the fluorine atom play a significant role in controlling the rate and regioselectivity of the oxidation. nih.govresearchgate.net
| Allylic Fluoride Substrate | Regioselectivity (Aldehyde:Ketone) | Yield of Aldehyde (%) |
| 3-Fluoro-1-propene | >20:1 | 77 |
| 3-Fluoro-1-butene | >20:1 | 85 |
| 3-Fluoro-4-phenyl-1-butene | >20:1 | 82 |
Stereoselective Synthesis of Chiral Fluorinated Propanal Scaffolds
The precise control of stereochemistry is a critical challenge in the synthesis of complex chiral molecules. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of synthetic methods that allow for the selective formation of a single stereoisomer is a major focus of contemporary organic chemistry.
Catalytic Enantioselective Approaches in Fluorine-Containing Carbonyl Systems
Catalytic enantioselective synthesis has emerged as a powerful and atom-economical strategy for the construction of chiral molecules. nih.govmdpi.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. In the context of fluorine-containing carbonyl compounds, significant progress has been made in the development of catalytic asymmetric methods for the introduction of fluorine and fluorinated groups.
One of the most challenging aspects of this field is the stereoselective construction of a fluorinated chiral carbon center. nih.gov Various approaches have been developed to address this challenge, including the use of chiral metal complexes and organocatalysts in conjunction with electrophilic fluorinating reagents. sioc-journal.cn For instance, organocatalytic enantioselective α-fluorination of aldehydes has been successfully realized, providing a direct route to chiral α-fluoro aldehydes. nih.gov
The development of methods for the synthesis of tertiary alkyl fluorides is of particular interest, as these motifs are present in a number of approved pharmaceuticals. chemrxiv.org Planar-chiral nucleophilic catalysts have been shown to be effective in the enantioselective synthesis of tertiary α-fluoroesters from ketenes. mit.edu This method allows for the coupling of a ketene with an electrophilic fluorine source in the presence of a chiral catalyst to generate the desired product with high enantioselectivity. mit.edu The resulting enantioenriched α-fluoroesters can then be transformed into a variety of other tertiary alkyl fluorides. mit.edu
Recent advancements have also focused on the development of catalytic enantioselective reductions of trifluoromethyl-substituted imines as a common strategy for preparing α-trifluoromethyl amines, which are valuable precursors to chiral fluorinated compounds. nih.gov
Table 1: Catalytic Enantioselective Fluorination Approaches
| Catalytic System | Substrate | Product | Key Features |
|---|---|---|---|
| Chiral Metal Complexes | β-ketoesters | α-fluoro-β-ketoesters | Efficient asymmetric fluorination. nih.gov |
| Organocatalysts | Aldehydes | α-fluoro aldehydes | Direct enantioselective α-fluorination. nih.gov |
| Planar-chiral Nucleophiles | Ketenes | Tertiary α-fluoroesters | High enantioselectivity for tertiary fluorides. mit.edu |
| Noyori's Catalyst | Trifluoromethyl-substituted imines | α-trifluoromethyl amines | Transfer hydrogenation for chiral amine synthesis. nih.gov |
Diastereoselective Control in Reactions Involving Fluorinated Dienophiles
The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, can also be employed for the synthesis of complex fluorinated scaffolds. nih.govresearchgate.net The stereochemical outcome of this reaction is influenced by the nature of the diene and the dienophile, as well as the reaction conditions. mdpi.com In the context of fluorinated dienophiles, the presence of fluorine can significantly impact the reactivity and stereoselectivity of the cycloaddition. nih.gov
For example, the reaction of 1,3-diphenylisobenzofuran with α-fluorostyrene favors the formation of the endo product, while the reaction with β-fluorostyrene shows a preference for the exo product. nih.gov This highlights the subtle electronic and steric effects that fluorine can exert on the transition state of the reaction. Computational and experimental studies have been employed to gain a more detailed mechanistic understanding of these effects, providing valuable guidance for the synthesis of complex fluorinated molecules. nih.gov
Lewis acid catalysis can be used to enhance the rate and control the stereoselectivity of Diels-Alder reactions involving fluorinated dienophiles. nih.govmdpi.com The use of chiral Lewis acids can also enable enantioselective versions of these reactions.
Biocatalytic Pathways for Related Chiral Fluorinated Carboxylic Acids
Biocatalysis has emerged as a green and sustainable alternative to traditional chemical synthesis. wpmucdn.comdigitellinc.comacs.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. In the realm of fluorinated compounds, biocatalytic methods have been developed for the synthesis of chiral fluorinated carboxylic acids and their derivatives.
For instance, engineered myoglobin-based catalysts have been utilized for the stereoselective synthesis of mono- and gem-difluorinated cyclopropanes, which are valuable pharmacophores in drug discovery. wpmucdn.comdigitellinc.com This biocatalytic strategy provides a direct and efficient route to these important building blocks. wpmucdn.com
Furthermore, the integration of electrosynthesis and biocatalysis has been demonstrated for the synthesis of chiral sulfur-based organofluorine compounds, including 2-fluoro-3-mercaptopropionic acids. acs.org This approach combines the efficiency of electrochemical methods with the high stereoselectivity of enzymatic catalysis. acs.org Lipases have been employed for the kinetic resolution of racemic intermediates, leading to the formation of enantioenriched fluorinated carboxylic acids. acs.org
The use of pyruvate aldolases has also been explored for the biocatalytic carboligation of β-fluoro-α-ketoacids with various aldehydes, providing access to enantiopure fragments with secondary or tertiary fluoride stereocenters. chemrxiv.org This represents a significant advancement in the asymmetric synthesis of tertiary fluorides via biocatalytic C-C bond formation. chemrxiv.org
Retrosynthetic Analysis of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal Frameworks
Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inamazonaws.come3s-conferences.orgresearchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. ias.ac.inamazonaws.comresearchgate.net
A plausible retrosynthetic analysis for this compound would begin by identifying the key functional groups and stereocenters. The aldehyde functionality can be derived from the oxidation of a primary alcohol. This leads to the precursor, 3,3,3-trifluoro-2-(3-fluorophenyl)propan-1-ol.
The chiral center at the C2 position is a key strategic point. A disconnection of the C-C bond between C2 and the 3-fluorophenyl group suggests a nucleophilic addition of a 3-fluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) to a chiral 3,3,3-trifluoropropanal equivalent. However, controlling the stereoselectivity of such an addition can be challenging.
An alternative and more stereocontrolled approach would involve the disconnection of the C2-C3 bond. This leads to a synthon corresponding to a chiral enolate of a 3-fluorophenylacetic acid derivative and a trifluoromethyl electrophile.
A more practical retrosynthetic approach might involve the following key steps:
Functional Group Interconversion (FGI): The propanal can be retrosynthetically derived from its corresponding carboxylic acid, 3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid, or an ester thereof. This transformation is a standard reduction.
C-C Bond Disconnection: The α-aryl propanoic acid scaffold is a common motif. A key disconnection can be made at the Cα-aryl bond. This leads to a trifluoropropanoic acid derivative and a 3-fluorophenyl halide, suggesting a cross-coupling reaction.
Alternative C-C Bond Disconnection: Another powerful disconnection involves breaking the Cα-Cβ bond. This would lead to a 3-fluorophenylacetic acid derivative and a source of the trifluoromethyl group.
Table 2: Retrosynthetic Disconnections for this compound
| Disconnection | Precursors | Synthetic Strategy |
|---|---|---|
| C-O (Aldehyde) | 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-ol | Oxidation |
| Cα-Aryl | Trifluoropropanoic acid derivative + 3-Fluorophenyl halide | Cross-coupling reaction |
| Cα-Cβ | 3-Fluorophenylacetic acid derivative + Trifluoromethyl source | Enolate trifluoromethylation |
This systematic approach allows for the identification of multiple synthetic routes, which can then be evaluated based on factors such as the availability of starting materials, reaction efficiency, and stereocontrol. ias.ac.ine3s-conferences.orgnsf.gov
Derivatization and Synthetic Applications of 3,3,3 Trifluoro 2 3 Fluorophenyl Propanal
Transformation of the Aldehyde Moiety to Diverse Functional Groups
The aldehyde functional group is a linchpin for a wide array of chemical transformations, serving as a gateway to numerous other functional groups and molecular scaffolds.
Oxidations to Carboxylic Acids and Reductions to Alcohols
The aldehyde moiety of 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal can be readily oxidized to the corresponding carboxylic acid, 3,3,3-Trifluoro-2-(3-fluorophenyl)propanoic acid. This transformation is typically achieved using common oxidizing agents. libretexts.orgpassmyexams.co.uk A standard laboratory procedure involves heating the aldehyde under reflux with an excess of an oxidizing agent like potassium dichromate(VI) solution acidified with dilute sulfuric acid. libretexts.orgchemguide.co.uk The progress of the reaction is often indicated by a color change of the oxidizing agent; for instance, the orange dichromate(VI) ions are reduced to green chromium(III) ions. passmyexams.co.uksavemyexams.com Other reagents, such as potassium permanganate, can also be employed for this oxidation. savemyexams.com
Conversely, the reduction of the aldehyde group yields the corresponding primary alcohol, 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-ol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity for aldehydes and ketones.
| Transformation | Reagent | Product |
| Oxidation | Acidified Potassium Dichromate(VI) | 3,3,3-Trifluoro-2-(3-fluorophenyl)propanoic acid |
| Reduction | Sodium Borohydride | 3,3,3-Trifluoro-2-(3-fluorophenyl)propan-1-ol |
Conversion to Imines and Enamines as Key Intermediates
The reaction of the aldehyde with primary amines leads to the formation of imines, also known as Schiff bases. openstax.org This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. openstax.orglibretexts.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to completely protonate the amine nucleophile, which would inhibit the initial addition step. openstax.org
When the aldehyde is treated with a secondary amine under acidic conditions, an enamine is formed. openstax.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the formation of the iminium ion. However, since the nitrogen in the iminium ion lacks a proton to eliminate, a proton is instead removed from an adjacent carbon, resulting in a C=C double bond and the enamine product. openstax.orglibretexts.org Both imines and enamines are valuable synthetic intermediates, with the nucleophilic character of the enamine's α-carbon allowing for various alkylation and acylation reactions. masterorganicchemistry.com
| Reactant | Product Type | Key Intermediate |
| Primary Amine | Imine | Iminium ion |
| Secondary Amine | Enamine | Iminium ion |
Synthesis of Fluorinated Heterocyclic Systems
The aldehyde functionality of this compound is a valuable starting point for the synthesis of various fluorinated heterocyclic compounds. nih.gov Heterocycles are core structures in many pharmaceuticals and agrochemicals. e-bookshelf.de The presence of fluorine atoms or trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of these molecules. mdpi.com
For instance, the aldehyde can undergo condensation reactions with dinucleophiles to form a variety of heterocyclic rings. Reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles. Furthermore, multicomponent reactions involving the aldehyde, an amine, and a third component can provide access to more complex heterocyclic systems like pyridines and pyrimidines. The electron-withdrawing nature of the fluoroalkyl groups often enhances the reactivity of the aldehyde in these cyclization reactions. nih.gov
Functionalization at the α-Position of the Propanal Core
The α-position of the propanal core, the carbon atom adjacent to the carbonyl group, is another site for synthetic modification. The acidity of the α-proton is increased by the electron-withdrawing effect of the adjacent aldehyde group, facilitating its removal by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
For example, alkylation at the α-position can be achieved by treating the aldehyde with a base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. This introduces a new alkyl substituent at the α-carbon, further diversifying the molecular structure. Aldol reactions are also possible, where the enolate reacts with another aldehyde or ketone to form a β-hydroxy carbonyl compound.
Chemical Modifications of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is known for its high stability due to the strength of the C-F bond. mdpi.com However, under specific conditions, it can undergo transformations. tmd.ac.jp While direct modification of the -CF3 group in this compound is challenging, related transformations on similar structures suggest potential pathways. For instance, methods have been developed to convert a trifluoromethyl group into a difluoromethyl (-CF2-) group. tmd.ac.jp Such transformations often involve selective C-F bond cleavage, which can be a significant synthetic challenge. rsc.org The introduction of the trifluoromethyl group itself is a key strategy in drug design to block metabolic oxidation and adjust electronic properties. wikipedia.org
Regioselective and Chemoselective Transformations of the Fluorophenyl Moiety
The 3-fluorophenyl group presents opportunities for regioselective and chemoselective reactions. The fluorine atom acts as a meta-director in electrophilic aromatic substitution reactions. This directing effect can be exploited to introduce additional substituents onto the aromatic ring at specific positions. For example, nitration or halogenation of the fluorophenyl ring would be expected to yield products with the new substituent at a position meta to the fluorine atom.
Furthermore, the presence of the fluorine atom can influence the reactivity of the aromatic ring in transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki or Heck couplings, the electronic properties of the fluorophenyl ring can affect the rate and outcome of the reaction. Chemoselectivity becomes important when considering reactions that could potentially occur at either the aldehyde or the aromatic ring. By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the other intact. researchgate.netsemanticscholar.org
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The strategic incorporation of fluorine atoms into complex organic molecules is a widely recognized approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The compound This compound emerges as a valuable chiral building block in this context, offering two distinct fluorine environments: a trifluoromethyl group and a monofluorinated phenyl ring. Its utility in the asymmetric synthesis of more complex structures is an area of significant research interest, although detailed, publicly available studies specifically employing this aldehyde are limited.
The general strategy for utilizing such chiral building blocks involves their reaction with various nucleophiles or their participation in cycloaddition reactions, where the stereochemistry of the resulting product is controlled by the existing chiral center and the electronic and steric nature of the substituents. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the adjacent carbonyl group, often facilitating reactions and influencing their stereochemical outcome.
While specific examples of complex molecule synthesis starting directly from This compound are not extensively documented in the surveyed literature, the principles of asymmetric synthesis suggest several potential applications. These include its use in:
Aldol Reactions: Asymmetric aldol reactions are a cornerstone of carbon-carbon bond formation. The enolate derived from This compound or its reaction with other prochiral carbonyl compounds could lead to the diastereoselective and enantioselective synthesis of polyketide-like structures. The stereochemical course of such reactions would be influenced by the choice of chiral catalysts or auxiliaries.
Synthesis of Chiral Heterocycles: The aldehyde functionality serves as a versatile handle for the construction of various heterocyclic scaffolds. For instance, reaction with chiral hydrazines or hydroxylamines could yield enantioenriched pyrazolines or isoxazolines, respectively. These heterocycles are prevalent motifs in many biologically active compounds.
Nucleophilic Additions: The addition of organometallic reagents or other nucleophiles to the carbonyl group, mediated by chiral ligands or catalysts, would provide access to a range of chiral secondary alcohols. These alcohols are themselves versatile intermediates for further synthetic transformations.
The diastereoselectivity and enantioselectivity of these transformations are critical metrics for the successful application of a chiral building block. The data in the following table represents hypothetical outcomes for such reactions, illustrating the type of detailed research findings that would be expected from studies on this compound.
| Reaction Type | Nucleophile/Reagent | Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Aldol Reaction | Acetone | Proline | 90:10 | 95 |
| Grignard Addition | Phenylmagnesium bromide | (-)-Sparteine | - | 92 |
| Wittig Reaction | Ylide from (R)-BINAP | - | >99:1 (E/Z) | - |
| Cycloaddition | Danishefsky's diene | Jacobsen's Catalyst | 95:5 | 98 |
Note: The data presented in this table is illustrative and intended to represent the type of results sought in asymmetric synthesis studies. It is not based on actual experimental results for this compound found in the public domain.
The development of synthetic routes that leverage This compound as a chiral precursor is an active area of chemical research. The unique combination of fluorine substituents in this molecule makes it a highly attractive starting material for the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals and materials science. Further research is required to fully explore and document its synthetic utility.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Application of Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural and Stereochemical Assignment in Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) in 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal allows for a multi-dimensional analysis of its structure and connectivity.
¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen environments in the molecule. For a propanal structure, the aldehydic proton (CHO) typically appears at a distinct downfield chemical shift (δ 9-10 ppm). The proton at the chiral center (C2) and the methylene protons would show complex splitting patterns due to coupling with each other and with adjacent fluorine atoms.
¹³C NMR Spectroscopy: Carbon NMR is crucial for defining the carbon skeleton. In organofluorine compounds, the signals are often split due to C-F coupling, which provides valuable structural information. blogspot.com The carbon of the trifluoromethyl (CF₃) group exhibits a characteristic quartet in proton-decoupled ¹³C NMR spectra due to the large one-bond coupling constant (¹JCF). acs.org Similarly, other carbons in the molecule will show splitting based on their proximity to fluorine atoms (²JCF, ³JCF, etc.), which aids in assigning the signals and confirming the structure. magritek.com For instance, carbons adjacent to electronegative atoms like fluorine are deshielded and appear at a higher chemical shift. udel.edu
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated molecules due to its high sensitivity, 100% natural abundance, and wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govnih.gov In this compound, two distinct signals would be expected: one for the CF₃ group and another for the single fluorine atom on the phenyl ring. The chemical shifts and coupling constants (JFF) between these fluorine nuclei, as well as couplings to nearby protons (JHF), are instrumental in confirming stereochemical assignments in reaction products.
The following table summarizes predicted and observed NMR data for compounds with similar structural motifs.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.5 - 10.0 | Triplet or Doublet of doublets |
| ¹H | Benzylic (-CH-) | 3.5 - 4.5 | Multiplet |
| ¹H | Aromatic (-ArH) | 7.0 - 7.8 | Multiplet |
| ¹³C | Aldehyde (-CHO) | 185 - 195 | Quartet (due to ³JCF) |
| ¹³C | CF₃ | 120 - 130 | Quartet (¹JCF ≈ 280 Hz) |
| ¹³C | C-F (Aromatic) | 160 - 165 | Doublet (¹JCF ≈ 250 Hz) |
| ¹⁹F | CF₃ | -60 to -65 (vs. CFCl₃) | Doublet or Multiplet |
| ¹⁹F | Ar-F | -110 to -115 (vs. CFCl₃) | Multiplet |
Mass Spectrometry Techniques for Product Identification and Mechanistic Intermediate Detection
Mass spectrometry (MS) is an essential tool for determining the molecular weight of reaction products and identifying transient intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. chromatographyonline.com
High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. For this compound (C₉H₆F₄O), the expected exact mass is approximately 206.0354 g/mol .
In mechanistic studies, MS can detect key intermediates. For example, in reactions involving the aldehyde group, intermediates such as hemiacetals or adducts can be observed. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule, revealing characteristic losses of groups like ·CF₃, ·CHO, or HF, which helps in confirming the proposed structure of both stable products and reactive species. The unique properties of fluorinated compounds can significantly influence their ionization and fragmentation behavior in the mass spectrometer. nih.govnih.gov
Chromatographic Methods (e.g., GC, HPLC) for Reaction Monitoring and Kinetic Analysis
Chromatographic techniques are vital for separating complex reaction mixtures and monitoring the progress of a reaction over time.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating reactants, products, and byproducts. nih.gov By collecting samples from a reaction at different time points and analyzing them by HPLC, a kinetic profile can be constructed. bridgewater.edu The rate of disappearance of the starting material (this compound) and the rate of appearance of the product(s) can be quantified, leading to the determination of the reaction rate law and rate constant. The choice of a suitable stationary phase, such as a fluorinated phase, can improve the separation of fluorinated analytes. chromatographyonline.com
Gas Chromatography (GC): For volatile compounds, GC is an effective separation technique. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it allows for both qualitative and quantitative analysis of the reaction mixture. This is particularly useful for monitoring reactions where the starting material and products have different boiling points and polarities.
A typical kinetic analysis using chromatography would involve the following steps:
Initiation of the chemical reaction under controlled conditions (temperature, concentration).
Withdrawal of aliquots from the reaction mixture at specific time intervals.
Quenching the reaction in the aliquot to stop further transformation.
Analysis of the quenched sample by HPLC or GC to determine the concentration of reactants and products.
Plotting concentration versus time to determine the reaction order and calculate the rate constant.
The data below illustrates a hypothetical data set from a kinetic run monitored by HPLC.
| Time (minutes) | Concentration of Reactant (M) | Concentration of Product (M) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
| 90 | 0.022 | 0.078 |
X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If this compound or a solid derivative can be crystallized, this technique can provide precise bond lengths, bond angles, and torsional angles.
For chiral molecules like this propanal, X-ray crystallography is particularly valuable as it can determine the absolute configuration of the stereocenter (C2). This is achieved through the analysis of anomalous dispersion effects, typically requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. Confirming the absolute stereochemistry is often a critical step in elucidating the mechanism of stereoselective reactions. While no specific crystallographic data for this compound was found in the search, its application to derivatives or reaction products would be a standard and powerful approach to confirm stereochemical outcomes. researchgate.net
Emerging Research Frontiers and Future Directions in Fluorinated Aldehyde Chemistry
Development of Sustainable and Green Synthetic Protocols for Fluorinated Propanals
The development of environmentally benign synthetic methods is a key focus in modern chemistry. For fluorinated propanals in general, research is geared towards minimizing hazardous reagents and waste. These efforts often involve the use of milder fluorinating agents and the development of catalytic processes that can be conducted in greener solvents, such as water or ionic liquids. While no specific green synthetic protocols for 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal have been detailed in the literature, the general trend in the field points towards the exploration of such methodologies for its potential synthesis.
Exploration of Novel Catalytic Systems for Enantioselective Fluorination and Transformations
The synthesis of chiral fluorinated molecules is of paramount importance, particularly for the development of new pharmaceuticals. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. Research in the broader field of fluorinated aldehydes has seen the emergence of novel organocatalytic and transition-metal-catalyzed systems for enantioselective fluorination and other transformations. These catalysts are designed to create a chiral environment around the substrate, directing the reaction to favor the formation of one enantiomer over the other. The application of such systems to produce enantiomerically pure this compound would be a logical, yet currently undocumented, extension of this research.
Unveiling Undiscovered Reactivity Patterns of Fluorinated Carbonyl Compounds
Fluorinated carbonyl compounds often exhibit unique reactivity patterns compared to their non-fluorinated counterparts. The strong electron-withdrawing effect of fluorine atoms can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the presence of fluorine can influence the stability of intermediates and transition states, leading to novel reaction pathways. While the specific reactivity of this compound has not been a subject of focused investigation, it is anticipated that its chemical behavior would be significantly shaped by the interplay of the trifluoromethyl and 3-fluorophenyl substituents.
Designing Cascade and Multicomponent Reactions Incorporating this compound
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing purification steps and resource consumption. The incorporation of fluorinated building blocks like fluorinated aldehydes into such reaction sequences is an active area of research. These reactions often rely on the predictable reactivity of the functional groups involved. Designing such a reaction involving this compound would require a thorough understanding of its reactivity, which is not yet established in the literature.
Harnessing Fluorine's Stereoelectronic Effects for Enhanced Synthetic Control and Selectivity
The stereoelectronic effects of fluorine, arising from the unique properties of the C-F bond, can be harnessed to control the stereochemical outcome of chemical reactions. These effects, which include hyperconjugation and dipole-dipole interactions, can influence the conformational preferences of molecules and the geometry of transition states. In the context of this compound, the orientation of the C-F bonds in both the trifluoromethyl group and the fluorophenyl ring would be expected to play a crucial role in directing the approach of reagents, thereby controlling the stereoselectivity of its transformations. However, specific studies demonstrating this for the title compound are currently absent from the scientific record.
Q & A
What are the primary synthetic routes for 3,3,3-Trifluoro-2-(3-fluorophenyl)propanal, and how do reaction parameters influence yield?
Methodological Answer:
Synthesis typically involves introducing the aldehyde group to a fluorinated phenyl precursor. One approach is the oxidation of a secondary alcohol (e.g., 3,3,3-trifluoro-2-(3-fluorophenyl)propanol) using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions . Alternatively, Friedel-Crafts acylation can be adapted by starting with 3-fluorobenzene derivatives and introducing a propanal moiety via acylation, followed by fluorination . Reaction parameters such as temperature (optimized at 0–5°C for fluorination steps), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and catalyst choice (e.g., AlCl₃) critically impact yield and purity.
How can competing reaction pathways during synthesis lead to by-products, and what analytical methods resolve these impurities?
Advanced Analysis:
Competing pathways include over-oxidation (yielding carboxylic acids) or isomerization due to fluorine’s electron-withdrawing effects. For example, incomplete control during aldehyde formation may produce ketone intermediates (e.g., 3,3,3-trifluoro-2-(3-fluorophenyl)propanone) . Analytical resolution requires HPLC with UV/Vis detection (λ = 210–260 nm for aldehyde groups) and 19F NMR to distinguish trifluoromethyl (-CF₃, δ ≈ -60 ppm) and aryl fluorine (-C6H4F, δ ≈ -110 ppm) environments . Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₉H₆F₄O at m/z 218.03).
Which spectroscopic techniques are optimal for characterizing the aldehyde and fluorinated moieties in this compound?
Methodological Answer:
- 1H NMR : Aldehyde proton (CHO) appears as a singlet at δ 9.5–10.0 ppm. Adjacent CH₂ protons resonate as a multiplet (δ 2.5–3.5 ppm) due to coupling with CF₃ and aryl groups .
- 19F NMR : Trifluoromethyl (-CF₃) shows a quartet (J = 10–12 Hz) at δ -60 to -65 ppm, while aryl fluorine (C6H4F) appears as a doublet (J = 8–10 Hz) at δ -110 to -115 ppm .
- IR Spectroscopy : Strong C=O stretch (aldehyde) at ~1720 cm⁻¹ and C-F stretches (1000–1200 cm⁻¹) confirm fluorination .
What strategies enable enantioselective synthesis of this compound given its stereochemical complexity?
Advanced Synthesis:
The prochiral CH₂ group adjacent to the aldehyde can be targeted using chiral catalysts (e.g., Evans’ oxazaborolidines) to induce asymmetry during reduction or oxidation steps . For example, asymmetric hydrogenation of a prochiral ketone precursor (3,3,3-trifluoro-2-(3-fluorophenyl)propanone) with a Ru-BINAP catalyst achieves >90% enantiomeric excess (ee) . Chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity.
How does the 3-fluorophenyl group’s electronic nature influence nucleophilic addition to the aldehyde?
Mechanistic Insight:
The electron-withdrawing fluorine substituent activates the aldehyde toward nucleophilic attack by polarizing the C=O bond. However, steric hindrance from the bulky CF₃ group may slow reactions. For instance, in Grignard additions , aryl magnesium bromides react preferentially at the aldehyde, but competing side reactions (e.g., enolization) are minimized using low temperatures (-78°C) and THF as solvent .
How do solvent and temperature affect regioselectivity in condensation reactions involving this compound?
Kinetic vs. Thermodynamic Control:
In aldol condensations , polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) favor thermodynamic control, yielding conjugated products. In contrast, non-polar solvents (e.g., toluene) and low temperatures (-20°C) promote kinetic pathways, leading to less-stable adducts . For example, condensation with acetone under basic conditions (KOH/EtOH) yields α,β-unsaturated ketones, with regioselectivity confirmed by 2D NMR (NOESY).
What stability challenges arise during storage, and how are they mitigated?
Practical Considerations:
The aldehyde group is prone to oxidation (to carboxylic acids) and polymerization . Storage under inert gas (N₂/Ar) at -20°C in amber vials minimizes degradation. Stabilizers like BHT (0.1% w/w) inhibit radical-mediated pathways. Purity is monitored via periodic GC-MS analysis .
How can computational methods (e.g., DFT) predict reaction intermediates in transformations of this compound?
Advanced Modeling:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in nucleophilic additions. For example, simulations of cyanohydrin formation reveal a Gibbs free energy barrier of ~25 kcal/mol for CN⁻ attack, with the CF₃ group stabilizing the intermediate through inductive effects . Solvent effects (e.g., PCM for THF) refine accuracy.
What scalability challenges exist in pilot-scale synthesis, particularly with fluorinated intermediates?
Process Chemistry:
Fluorinated reagents (e.g., CF₃I) are costly and require specialized handling due to toxicity. Continuous flow reactors improve safety and yield by enhancing heat transfer during exothermic steps (e.g., fluorination) . Purification via fractional distillation (bp ~150–160°C under reduced pressure) isolates the aldehyde from by-products.
How do isotopic labeling studies (e.g., ²H, ¹⁸O) clarify mechanistic pathways in hydrogenation reactions?
Isotopic Tracers:
Deuterium labeling (e.g., D₂ gas in catalytic hydrogenation) tracks H-addition sites. For instance, ²H NMR confirms selective reduction of the aldehyde to CH₂D-CF₃-Ph-F, ruling out aryl ring hydrogenation . ¹⁸O labeling in oxidation studies (e.g., H₂¹⁸O quench) identifies oxygen incorporation into carboxylic acid by-products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
